

Technical Support Center: Int-767 In-Feed Administration

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Compound of Interest

Compound Name: Int-767
Cat. No.: B15608297

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This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the consistent delivery of **Int-767** in feed for preclinical studies. Below you will find troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Int-767** and what is its primary mechanism of action?

A1: **Int-767** is a semi-synthetic bile acid analogue that acts as a potent dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5.[1][2] By activating both receptors, **Int-767** influences multiple metabolic pathways, including those involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][3][4] Its dual activity allows it to integrate metabolic control at different levels, making it a subject of interest for treating metabolic and liver diseases.[1][5]

Q2: In what types of preclinical models has **Int-767** been administered in-feed?

A2: In-feed administration of **Int-767** has been documented in various rodent models of disease. These include diabetic db/db mice, streptozotocin-induced diabetic mice, Mdr2^{-/-} mice

(a model for chronic cholangiopathy), and high-fat diet-induced models of non-alcoholic steatohepatitis (NASH).[1][2][4][6] For example, studies have used diets supplemented with 0.03% (w/w) **Int-767**. [2]

Q3: What are the downstream effects of **Int-767** activating FXR and TGR5?

A3: Activation of FXR by **Int-767** leads to the regulation of target genes that control bile acid synthesis and transport, such as the small heterodimer partner (SHP).[1][3] This can result in reduced serum cholesterol and triglycerides.[1] TGR5 activation, particularly in enteroendocrine cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.[1][4] In macrophages, TGR5 activation can reduce the production of pro-inflammatory cytokines.[7][8]

Q4: Is **Int-767** stable?

A4: **Int-767** has been shown to be highly stable against enzymatic modifications by phase I and II enzymes in human liver microsomes and S9 fractions.[1] However, its stability in animal chow over time under typical animal housing conditions (e.g., exposure to light, heat, and humidity) may require validation. It is also noted to be a water-soluble compound, which facilitates certain formulation approaches.[9]

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could this be due to the in-feed delivery of **Int-767**?

A1: Yes, inconsistent experimental results can be a significant consequence of non-uniform drug distribution in the feed.[10] If animals consume varying amounts of **Int-767** daily, it will lead to high variability in physiological responses. Key factors to investigate include the homogeneity of the mix, stability of the compound in the feed, and potential changes in palatability affecting food intake.

Q2: I'm concerned the **Int-767** is not mixing evenly into the rodent chow. How can I improve homogeneity?

A2: Achieving a homogenous mix, especially for a low-concentration compound, is critical.[11] [12] Here are several steps to improve uniformity:

- Use a Premix: Do not add **Int-767** directly to the bulk feed. First, create a premix by blending the calculated amount of **Int-767** with a small amount of a suitable, dry diluent (e.g., finely ground chow, salt, or limestone).[13] This increases the volume of the active ingredient, facilitating more even distribution.
- Geometric Dilution: Incorporate the premix into the rest of the feed using geometric dilution. Add the premix to an equal volume of feed, mix thoroughly, then add that combination to an equal volume of the remaining feed, repeating until the entire batch is mixed.
- Mixing Order: Add ingredients to your mixer in a specific order: major dry ingredients (largest to smallest volume), followed by your **Int-767** premix, and finally any liquid components.[11][14]
- Particle Size: Ensure the particle size of your premix is similar to the average particle size of the chow ingredients. Significant differences in particle size and density can lead to segregation of the components.[13][15]
- Mixer Efficiency: Verify that your mixer is functioning correctly and that the mixing time is adequate. A standard industry goal is a coefficient of variation (CV) of less than 10%.[14]

Q3: How do I know if the concentration of **Int-767** in the feed is correct and stable?

A3: The only way to be certain is through analytical validation. You should collect multiple samples from a single batch of medicated feed and have them analyzed for **Int-767** concentration using a validated method like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[16]

- Homogeneity Testing: Collect at least 10 samples from different locations within the mixer or from different bags of the final feed batch.[17] Analyze the concentration in each. The results will allow you to calculate the mean concentration and the coefficient of variation (CV), which is a measure of uniformity.[13][14]
- Stability Testing: Store aliquots of the medicated feed under your standard animal housing conditions (temperature, light, humidity). Test the **Int-767** concentration at various time points (e.g., Day 0, Day 7, Day 14) to ensure the compound is not degrading over the course of your experiment.

Q4: The animals are eating less of the medicated chow. What could be the cause?

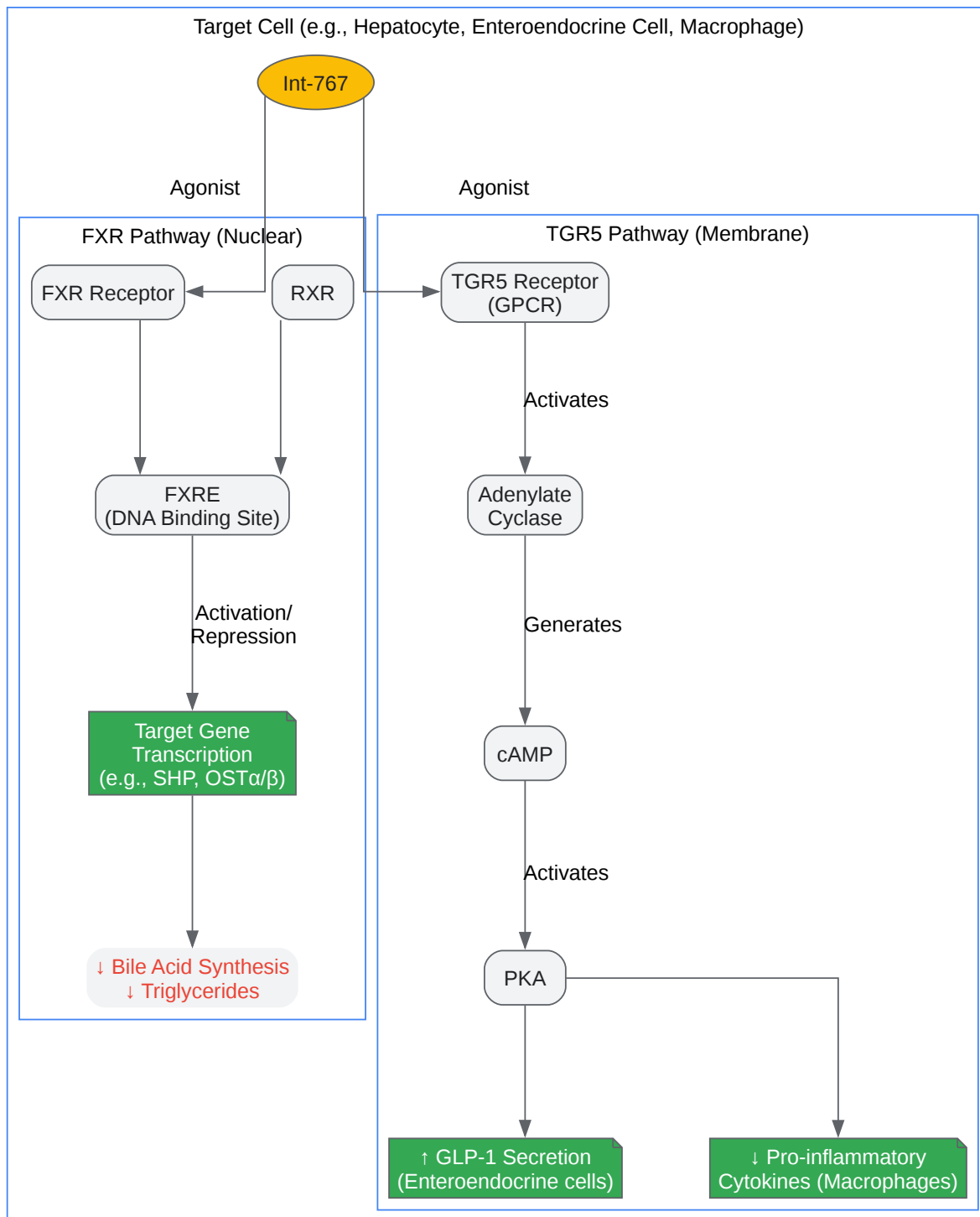
A4: A decrease in feed consumption can indicate a palatability issue.^[18] While **Int-767** itself may have a taste, the vehicle or diluent used in the premix could also be the cause.

- **Taste Aversion:** Conduct a pilot study with a small cohort of animals to observe their feeding behavior with the medicated diet compared to a control diet.
- **Vehicle Selection:** Ensure the vehicle used for the premix is inert and tasteless.
- **Concentration:** If the dose allows, consider if a lower concentration mixed into a larger amount of feed might mitigate taste aversion, although this requires careful calculation to ensure the correct daily dose is still achieved based on average food intake.

Summary of In-Feed Dosing from Preclinical Studies

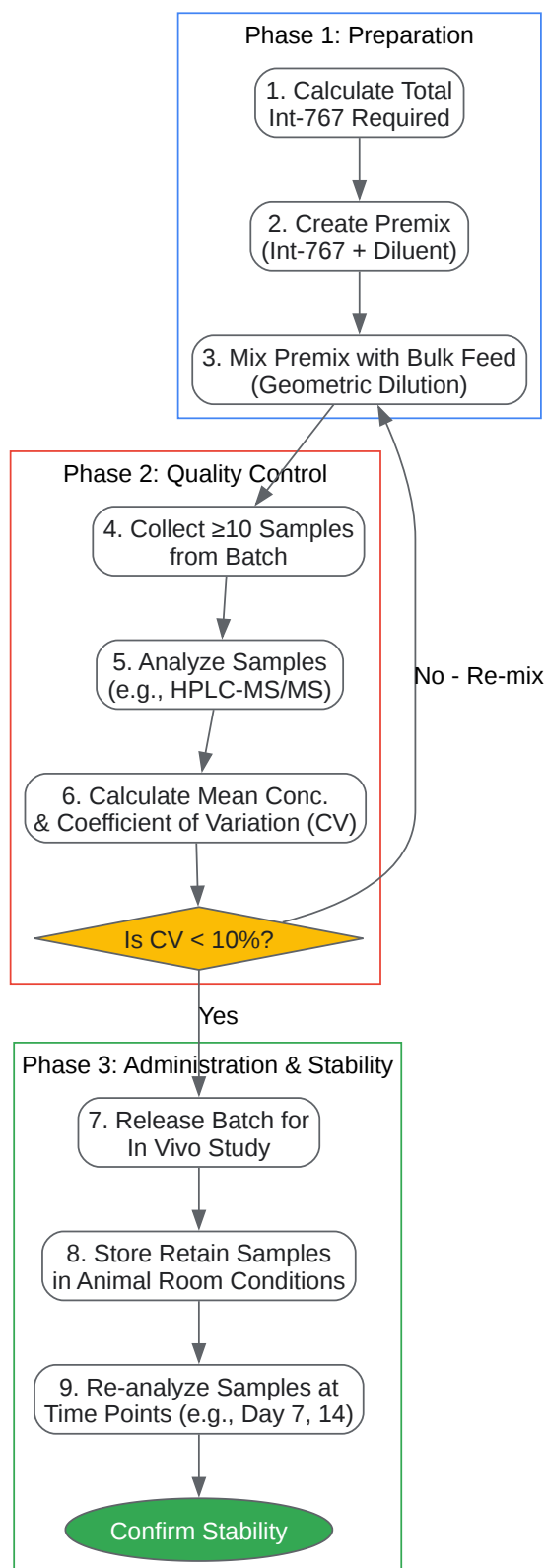
Parameter	Details	Animal Model	Source
Dose	0.03% (w/w) in diet	Mdr2-/- mice	[2]
Duration	3 weeks	Diabetic DBA/2J mice	[1]
Dose	3 mg/kg and 10 mg/kg (by oral gavage, but relevant for dose range)	ob/ob NASH mice	[19][20]
Dose	3, 10, 30 mg/kg/day	Rabbit model of HFD-induced Metabolic Syndrome	[6]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of the dual agonist **Int-767**.



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Caption: Workflow for ensuring consistent delivery of **Int-767** in feed.

Experimental Protocols

Protocol 1: Verification of **Int-767** Concentration and Homogeneity in Rodent Chow

Objective: To confirm that **Int-767** is present at the target concentration and is uniformly distributed throughout a batch of custom-medicated rodent chow.

Methodology: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). This method provides the sensitivity and specificity required to detect and quantify **Int-767** in a complex feed matrix.[16]

Procedure:

- **Sample Collection:** a. After the final mixing of the **Int-767** medicated feed, collect a minimum of 10 random samples of approximately 10-20g each from the batch.[12][17] b. Samples should be taken from different locations (e.g., top, middle, bottom) of the mixer or from multiple different storage bags to be representative of the entire batch. c. Label each sample clearly and store at -20°C until analysis to prevent degradation.[16]
- **Sample Preparation (Extraction):** a. Homogenize each feed sample by grinding it into a fine, uniform powder. b. Accurately weigh approximately 1g of the ground feed into a polypropylene centrifuge tube. c. Add a precise volume of an appropriate extraction solvent (e.g., acidified methanol or an acetonitrile/methanol mixture, which are effective for similar compounds in feed).[16] The exact solvent should be optimized for **Int-767**. d. Add an internal standard to correct for extraction efficiency and matrix effects. e. Vigorously mix (e.g., vortex for 1 minute, sonicate for 15 minutes) to ensure thorough extraction of **Int-767** from the feed matrix. f. Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid feed particles. g. Carefully collect the supernatant. For cleaner analysis, a solid-phase extraction (SPE) step may be employed here to remove interfering matrix components. h. Dilute the final extract with the mobile phase to a concentration within the calibration curve range and transfer to an HPLC vial.[16]
- **HPLC-MS/MS Analysis:** a. Instrumentation: Use a validated HPLC system coupled to a triple quadrupole mass spectrometer. b. Chromatographic Separation: Separate the analyte using a C18 reverse-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient will be optimized to provide a

sharp, symmetrical peak for **Int-767**, well-separated from matrix components. c. Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for **Int-767** and the internal standard. d. Quantification: Prepare a calibration curve using standard solutions of **Int-767** of known concentrations, spiked into a blank feed extract (a "matrix-matched" calibration).[16] Calculate the concentration of **Int-767** in each collected sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

- Data Analysis and Acceptance Criteria: a. Concentration: Calculate the mean concentration of **Int-767** from all analyzed samples. This value should be within an acceptable range of the target concentration (e.g., 85-115%). b. Homogeneity (Uniformity): Calculate the Relative Standard Deviation (RSD), also known as the Coefficient of Variation (CV), from the concentrations of the individual samples.
 - $CV (\%) = (\text{Standard Deviation of Concentrations} / \text{Mean Concentration}) \times 100$ c. Acceptance: For a batch to be considered homogenous and acceptable for an in vivo study, the CV should ideally be less than 10%.[14] A CV between 10% and 15% may be acceptable but indicates a need to review and potentially optimize the mixing procedure. [14]

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